2-(3-Cyano-2-methoxyphenyl)acetic acid

Lipophilicity Drug-likeness ADME prediction

2-(3-Cyano-2-methoxyphenyl)acetic acid (CAS 1261475-04-0) is a disubstituted phenylacetic acid derivative bearing a cyano group (-CN) at the 3-position, a methoxy group (-OCH₃) at the 2-position, and an acetic acid side chain. With the molecular formula C₁₀H₉NO₃ and a molecular weight of 191.18 g/mol, it is primarily utilized as a versatile small-molecule scaffold and synthetic intermediate in medicinal chemistry and organic synthesis.

Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol
CAS No. 1261475-04-0
Cat. No. B1383216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Cyano-2-methoxyphenyl)acetic acid
CAS1261475-04-0
Molecular FormulaC10H9NO3
Molecular Weight191.18 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC=C1C#N)CC(=O)O
InChIInChI=1S/C10H9NO3/c1-14-10-7(5-9(12)13)3-2-4-8(10)6-11/h2-4H,5H2,1H3,(H,12,13)
InChIKeyUWPHAWWIJIUYMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Cyano-2-methoxyphenyl)acetic acid (CAS 1261475-04-0): A Substituted Phenylacetic Acid Building Block


2-(3-Cyano-2-methoxyphenyl)acetic acid (CAS 1261475-04-0) is a disubstituted phenylacetic acid derivative bearing a cyano group (-CN) at the 3-position, a methoxy group (-OCH₃) at the 2-position, and an acetic acid side chain. With the molecular formula C₁₀H₉NO₃ and a molecular weight of 191.18 g/mol, it is primarily utilized as a versatile small-molecule scaffold and synthetic intermediate in medicinal chemistry and organic synthesis [1]. Its calculated physicochemical properties—LogP of 1.31, polar surface area of 70 Ų, and 4 hydrogen bond acceptors—position it in a favorable drug-like property space [1].

Why 2-(3-Cyano-2-methoxyphenyl)acetic acid Cannot Be Readily Substituted by Other Cyano-Methoxy Phenylacetic Acid Isomers


Substituted phenylacetic acids with identical molecular formula but different substitution patterns (i.e., positional isomers) can display widely divergent physicochemical, steric, and electronic properties, which in turn govern molecular recognition, reactivity, and biological activity [1]. Simple replacement of 2-(3-cyano-2-methoxyphenyl)acetic acid with its 2-cyano-4-methoxy, 3-cyano-4-methoxy, or 4-cyano-3-methoxy isomers without experimental validation ignores quantifiable differences in parameters such as lipophilicity (LogP) and polar surface area that may critically affect passive permeability, solubility, and target engagement . The evidence below provides a quantitative, comparative basis for distinguishing this compound from its closest analogs.

Quantitative Differentiation Guide for 2-(3-Cyano-2-methoxyphenyl)acetic acid vs. Isomeric Analogs


LogP Lipophilicity Comparison: 2-(3-Cyano-2-methoxyphenyl)acetic acid vs. 2-(2-Cyano-4-methoxyphenyl)acetic acid

Calculated LogP values differ between positional isomers of cyano-methoxyphenylacetic acid. 2-(3-Cyano-2-methoxyphenyl)acetic acid (target) exhibits a LogP of 1.31 [1], while the 2-(2-cyano-4-methoxyphenyl)acetic acid isomer has a lower LogP of 1.19 . This difference of approximately 0.12 Log units is within the predictive error range of many computational models and should not be over-interpreted as a significant in vivo differentiation in isolation.

Lipophilicity Drug-likeness ADME prediction

Polar Surface Area (PSA) Equivalence with Subtle Isomeric Variation

The calculated polar surface area (PSA) of 2-(3-cyano-2-methoxyphenyl)acetic acid is 70 Ų [1]. The 2-(2-cyano-4-methoxyphenyl)acetic acid isomer has a PSA of 70.32 Ų . The near-identical PSA values indicate that differences in passive transcellular permeability between these isomers are unlikely to be driven by PSA alone.

Polar surface area Permeability Bioavailability

Commercial Availability and Purity: Multi-Vendor Sourcing of 2-(3-Cyano-2-methoxyphenyl)acetic acid

2-(3-Cyano-2-methoxyphenyl)acetic acid is available from at least three suppliers listed on Chemspace with purities of 95% [1]. In contrast, data for the 2-(2-cyano-4-methoxyphenyl)acetic acid isomer shows availability in 98% purity from ChemScene . While the purity difference is minor, the multi-vendor availability of the target compound may offer advantages in lead time and pricing for routine procurement—though this is a commercial rather than scientific differentiation.

Commercial availability Supply chain Building block procurement

Positional Substitution Effects on Reactivity: Ortho-Methoxy vs. Para-Methoxy Orientation

The 2-methoxy substitution adjacent to the acetic acid side chain in 2-(3-cyano-2-methoxyphenyl)acetic acid introduces steric hindrance that is absent in the 4-methoxy positional isomers. This steric effect can influence the rate and regioselectivity of reactions at the carboxylic acid moiety, such as amide bond formation or esterification, compared to 2-(2-cyano-4-methoxyphenyl)acetic acid [1]. Quantitative kinetic data comparing these isomers is not available; however, the general principle is well-established in physical organic chemistry for ortho-substituted benzoic acid derivatives.

Positional isomer Steric effects Nucleophilic aromatic substitution

Hydrogen Bond Acceptor/Donor Profile and Its Impact on Molecular Recognition

2-(3-Cyano-2-methoxyphenyl)acetic acid possesses 4 hydrogen bond acceptors (HBA) and 1 hydrogen bond donor (HBD) [1]. The 2-(2-cyano-4-methoxyphenyl)acetic acid isomer reports 3 HBA and 1 HBD , while the corresponding ester derivatives may differ further. This difference of one HBA arises from whether the cyano nitrogen and methoxy oxygen are counted separately in computational models and may reflect genuine differences in hydrogen bond capacity depending on the model used.

Hydrogen bonding Drug-receptor interactions Physicochemical profiling

Recommended Procurement and Application Scenarios for 2-(3-Cyano-2-methoxyphenyl)acetic acid


Scaffold for Parallel Library Synthesis Requiring Ortho-Methoxy Steric Control

When a medicinal chemistry program requires a phenylacetic acid building block where steric hindrance near the carboxylic acid is desired—for instance, to slow amide bond formation and improve selectivity in competitive acylation reactions—2-(3-cyano-2-methoxyphenyl)acetic acid provides the ortho-methoxy substitution that is absent in 4-methoxy isomers [1]. This steric feature can be exploited to tune reaction kinetics in library synthesis.

Lipophilicity-Tuned Fragment for Structure-Based Drug Design

For fragment-based drug discovery where a LogP near 1.3 is desired to balance solubility and permeability, 2-(3-cyano-2-methoxyphenyl)acetic acid offers a slightly higher calculated LogP (1.31) compared to the 2-cyano-4-methoxy isomer (1.19) [1]. This subtle difference may be relevant when fine-tuning lipophilic efficiency (LipE) in lead optimization campaigns.

Precursor for Cyano Reduction to Aminomethyl Derivatives

The 3-cyano group in 2-(3-cyano-2-methoxyphenyl)acetic acid can be selectively reduced to an aminomethyl group, generating a bifunctional building block with both carboxylic acid and amine handles for further diversification. This transformation is less sterically encumbered than at the 2-position, offering a regiochemical advantage over 2-cyano isomers [1].

Multi-Vendor Sourcing for Pre-Clinical Scale-Up Programs

As a building block available from multiple suppliers with 95% purity and rapid lead times (2-5 days) [1], 2-(3-cyano-2-methoxyphenyl)acetic acid is well-suited for research programs that require consistent resupply and minimal supply chain disruption during scale-up from milligram to multi-gram quantities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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